
Cysteine thiol probe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cysteine Thiol Probe is a thiol-based probe designed to label electrophilic natural products . It possesses each of the characteristics of an ideal pharmacophore probe, and has a chromophore . It is capable of engaging enone-, β-lactam-, and β-lactone-based electrophilic metabolites .
Synthesis Analysis
A fluorescent probe (CTBA) that can specifically detect Cys using acrylate as the reaction site has been successfully synthesized . The linear range for Cys detection is between 0.05 and 100 μM and the detection limit is 0.0381 μM . This probe is used to detect the Cys content in three bovine serum samples and the test results are satisfactory .Chemical Reactions Analysis
The cysteinyl thiol group can be covalently modified by a broad range of redox mechanisms or by various electrophiles derived from exogenous or endogenous sources . Activity-based protein profiling based on thiol-reactive probes has been the method of choice for such analyses .Physical And Chemical Properties Analysis
Cysteine is unique among all protein-coding amino acids, owing to its intrinsically high nucleophilicity . The sulfur atom of cysteine can assume many different redox states, thereby displaying broad chemical reactivities .科学的研究の応用
1. Detection of Cysteine in Bovine Serum A ratiometric fluorescent probe has been developed for rapid and highly selective detection of Cysteine in bovine serum . The probe, named CTBA, uses acrylate as the reaction site and has met the selectivity and anti-interference for Cysteine detection under optimized conditions .
Maintaining Redox Balance
Cysteine is one of the most fundamental thiol compounds in the human body and is involved in maintaining redox balance . It helps remove free radicals, reduce oxidative damage to cells and tissues, and maintain cellular health .
3. Formation of Peptide Chains and Disulfide Bonds Cysteine can form peptide chains by combining with other amino acids, and it can also form disulfide bonds using its own thiol groups . This makes it a crucial component in various physiological processes.
4. Building Block of Coenzymes and Enzymes Cysteine is a building block of some important coenzymes and enzymes, such as coenzyme A, coenzyme M, and some important oxidoreductases . This highlights its importance in various biochemical reactions.
Fluorescent Detection in Biological Systems
Fluorescence detection has emerged as one of the most practical methods due to its simplicity, low cost, high sensitivity, and great potential in detecting biothiols . The cysteine thiol probe has been used in fluorescence detection, providing a powerful technique for detecting cysteine in biological samples .
Quantitative Thiol Reactivity Profiling
A quantitative thiol reactivity profiling platform has been developed to analyze redox and electrophile reactive cysteine proteomes . This allows for a more comprehensive understanding of the role of cysteine in various biological processes.
作用機序
Target of Action
The primary targets of the Cysteine Thiol Probe are thiol-containing compounds, specifically cysteine (Cys), homocysteine (Hcy), glutathione (GSH), and hydrogen sulfide (H2S) . These compounds play critical roles in a variety of physiological and pathological processes . The This compound is designed to selectively detect these thiols, which is very important in basic research and disease diagnosis .
Mode of Action
The This compound interacts with its targets through a reaction-based mechanism. It is capable of engaging enone-, β-lactam-, and β-lactone-based electrophilic metabolites . The probe uses the acrylate group as a thiol-recognition site, which endows it with better selectivity for Cys . This interaction results in the formation of a covalent bond between the probe and the thiol group of the target molecule .
Biochemical Pathways
The This compound affects various biochemical pathways. Cysteine thiols are involved in a diverse set of biological transformations, including nucleophilic and redox catalysis, metal coordination, and formation of both dynamic and structural disulfides . The probe’s interaction with cysteine can influence these processes. For instance, the probe’s reaction with cysteine can lead to the formation of disulfide bonds, which are crucial for maintaining tertiary and quaternary protein structures .
Pharmacokinetics
The pharmacokinetics of the This compound It is known that the probe possesses each of the characteristics of an ideal pharmacophore probe . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. The probe’s ability to selectively react with thiol-containing compounds suggests that it may have good bioavailability .
Result of Action
The This compound ’s action results in the selective detection of thiol-containing compounds. This is achieved through the formation of a covalent bond between the probe and the thiol group of the target molecule . The probe’s reaction with cysteine can lead to changes in the biochemical pathways involving cysteine, potentially influencing processes such as redox catalysis and metal coordination .
Action Environment
The action of the This compound can be influenced by various environmental factors. For instance, the probe’s reactivity with thiol-containing compounds can be affected by the presence of other reactive species in the environment . Additionally, the probe’s stability and efficacy may be influenced by factors such as pH and temperature .
Safety and Hazards
将来の方向性
When developing fluorescent probes, it is suggested to use both the fluorescent probes and mass spectrometry-based thiol quantification methods to cross-check the results . In addition, chemical biologists are called on to move beyond qualitative probes and focus on probes that can provide quantitative results in live cells . These quantitative measurements based on fluorescent probes should be validated with mass spectrometry-based methods .
特性
IUPAC Name |
methyl (2R)-2-[(4-bromobenzoyl)amino]-3-sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-16-11(15)9(6-17)13-10(14)7-2-4-8(12)5-3-7/h2-5,9,17H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAHQHTYCQKQLI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

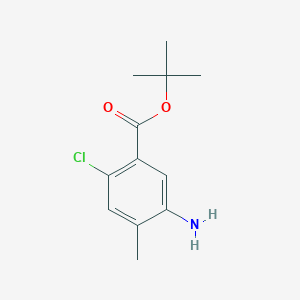

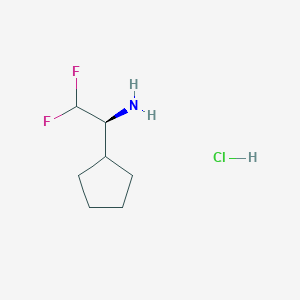

![6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2712795.png)
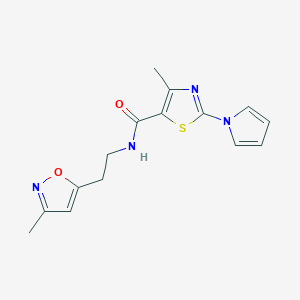
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2712798.png)

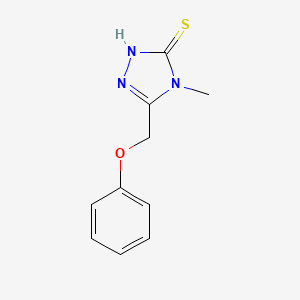
![N-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2712802.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2712805.png)
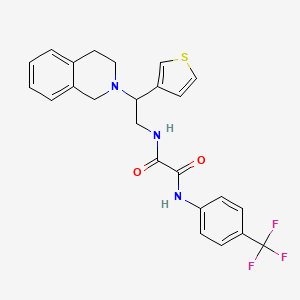
![Methyl 3-(1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2712807.png)